molecular formula C9H4Cl2O2 B3028359 3-(3,4-Dichlorophenyl)prop-2-ynoic acid CAS No. 19498-74-9

3-(3,4-Dichlorophenyl)prop-2-ynoic acid

Cat. No. B3028359
CAS RN: 19498-74-9
M. Wt: 215.03
InChI Key: PKOMUHWZSKQLMP-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)prop-2-ynoic acid (DCPP) is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential use in the treatment of various inflammatory diseases.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structures : 3-(3,4-Dichlorophenyl)prop-2-ynoic acid and its derivatives have been synthesized and analyzed for their crystal structures. The study by Salian et al. (2018) details the synthesis of chalcone derivatives using Claisen-Schmidt condensation and explores their crystal structures, including the intermolecular interactions and Hirshfeld surface analysis (Salian et al., 2018).

  • Structural Characterization : Another study focused on the preparation and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, synthesized from 3-(2,4-dichlorophenyl) propanoic acid (Yan Shuang-hu, 2014).

Chemical Properties and Potential Applications

  • Molecular Docking and Spectroscopic Studies : Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of 3-(2,4-dichlorophenyl) prop-2-ynoic acid, suggesting their potential in nonlinear optical materials and biological activities (Vanasundari et al., 2018).

  • Electrochemical Applications : The work by Niu et al. (2013) explored the electrochemical degradation of 2,4-dichlorophenol, a derivative of this compound, on Ti/SnO2-Sb anode, showing its potential in wastewater treatment (Niu et al., 2013).

  • Antifungal Activity : A study by Ruan et al. (2011) synthesized novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, showing inhibition against various fungal growths, indicating antifungal properties (Ruan et al., 2011).

Material Science and Engineering

  • Semiconductor Research : Ballinas-Indilí et al. (2020) synthesized and characterized molecular semiconductors containing derivatives of this compound, exploring their applications in the field of organic semiconductors (Ballinas-Indilí et al., 2020).

  • Corrosion Inhibition : Olasunkanmi and Ebenso (2019) conducted studies on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as inhibitors of mild steel corrosion, demonstrating the chemical's potential in corrosion protection (Olasunkanmi & Ebenso, 2019).

Biochemical Analysis

properties

IUPAC Name

3-(3,4-dichlorophenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOMUHWZSKQLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#CC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277753
Record name 3-(3,4-Dichlorophenyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19498-74-9
Record name 3-(3,4-Dichlorophenyl)-2-propynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19498-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dichlorophenyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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